Levofloxacin-d8
Overview
Description
Levofloxacin-d8 is a deuterium-labeled derivative of levofloxacin, a synthetic fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of levofloxacin. The incorporation of deuterium atoms in place of hydrogen atoms allows for more precise tracking and analysis in various experimental settings .
Mechanism of Action
Target of Action
Levofloxacin-d8, like other fluoroquinolone antibiotics, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases and have unique functions within the bacterial cell .
Mode of Action
This compound inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction with its targets leads to the inhibition of relaxation of supercoiled DNA and promotes breakage of DNA strands . This action disrupts the replication and transcription processes of the bacteria, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of supercoiled DNA, which is a critical step in DNA replication . This disruption of the DNA replication process leads to the death of the bacterial cell .
Pharmacokinetics
This compound is rapidly and completely absorbed, with plasma concentrations in healthy volunteers reaching a mean peak within 1 to 2 hours after oral administration . The bioavailability of oral this compound approaches 100% . It is widely distributed throughout the body, including skin tissue, macrophages, prostate, and lung tissue . This compound is approximately 24 to 38% bound to serum plasma proteins, primarily albumin . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of this compound is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The result of this compound’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can affect the solubility and absorption of this compound . It is also important to note that the effectiveness of this compound can be reduced in bacterial cells that have developed resistance to fluoroquinolones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levofloxacin-d8 involves the incorporation of deuterium atoms into the levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the incorporation of deuterium and to verify the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Levofloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Levofloxacin-d8 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of levofloxacin in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of levofloxacin.
Drug Interaction Studies: Used to study interactions between levofloxacin and other drugs.
Biomedical Research: Employed in studies related to bacterial infections and antibiotic resistance
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: A second-generation fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria
Uniqueness of Levofloxacin-d8
This compound is unique due to the incorporation of deuterium atoms, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in studies related to drug metabolism and interactions .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675991 | |
Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217716-71-6 | |
Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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